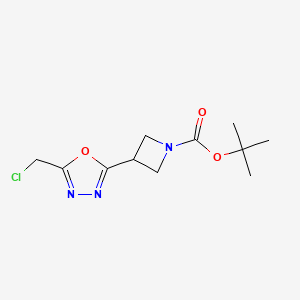
(E)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (E)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide is not fully understood. However, studies have suggested that it may act as an inhibitor of specific enzymes involved in disease progression. For example, it has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition may lead to increased levels of acetylcholine, which can improve cognitive function in Alzheimer's disease patients.
Biochemical and Physiological Effects:
Studies have shown that (E)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide can have various biochemical and physiological effects. For example, it has been shown to have antioxidant activity, which can protect cells from oxidative damage. It has also been shown to have anti-inflammatory activity, which can reduce inflammation in the body. In addition, it has been shown to have neuroprotective effects, which can protect neurons from damage and degeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (E)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide is its versatility in various scientific research fields. It can be used in medicinal chemistry, biochemistry, and materials science. In addition, it has relatively low toxicity, which makes it safe to use in lab experiments. However, one of the limitations is the complexity of its synthesis method, which can make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the research of (E)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide. One potential direction is the investigation of its potential use in the development of fluorescent sensors for the detection of metal ions. Another direction is the exploration of its potential as a drug candidate for the treatment of various diseases. Additionally, further studies can be conducted to better understand its mechanism of action and its biochemical and physiological effects.
Synthesemethoden
(E)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide can be synthesized using various methods. One of the most common methods involves the reaction of 1-(pyridin-2-yl)pyrrolidine-3-carboxylic acid with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with acryloyl chloride to yield the final product.
Wissenschaftliche Forschungsanwendungen
(E)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In addition, it has also been studied for its potential use in the development of fluorescent sensors for the detection of metal ions.
Eigenschaften
IUPAC Name |
(E)-N-(1-pyridin-2-ylpyrrolidin-3-yl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c20-16(7-6-14-4-3-11-21-14)18-13-8-10-19(12-13)15-5-1-2-9-17-15/h1-7,9,11,13H,8,10,12H2,(H,18,20)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGAQEDZUPDWQB-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C=CC2=CC=CS2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1NC(=O)/C=C/C2=CC=CS2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(3,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2681674.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2681675.png)
![1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-phenyl-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2681676.png)





![2-[(3-methylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2681682.png)